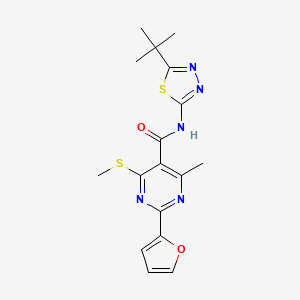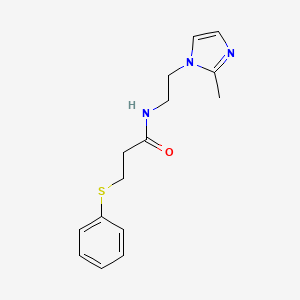![molecular formula C21H19ClN2 B2402166 1,3-ジベンジル-1H-ベンゾ[d]イミダゾール-3-イウム クロリド CAS No. 36339-13-6](/img/structure/B2402166.png)
1,3-ジベンジル-1H-ベンゾ[d]イミダゾール-3-イウム クロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is a chemical compound with the molecular formula C21H19ClN2 and a molecular weight of 334.85 g/mol . It is a benzimidazolium salt, characterized by the presence of two benzyl groups attached to the nitrogen atoms of the benzimidazole ring. This compound is known for its utility in various chemical reactions and its role as a precursor to N-heterocyclic carbenes .
科学的研究の応用
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
作用機序
Target of Action
It is known to be a useful reagent in the preparation of antimicrobial benzimidazolium compounds via n-alkylation of benzimidazoles with benzyl chloride .
Mode of Action
The compound acts as an N-heterocyclic carbene precursor in catalyzing three-component reactions . This catalytic action facilitates the synthesis of a series of tetrahydrobenzo[b]pyrans .
Biochemical Pathways
Its role as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans suggests that it may influence pathways related to these heterocyclic oxygen-containing compounds .
Result of Action
The result of the compound’s action is the synthesis of a series of tetrahydrobenzo[b]pyrans . These reactions occur within relatively short reaction times and yield heterocyclic oxygen-containing products in good to excellent isolated yields .
生化学分析
Biochemical Properties
It is known to be a useful reagent in the preparation of antimicrobial benzimidazolium compounds . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions, particularly those involved in the synthesis of benzimidazolium compounds.
Molecular Mechanism
It is known to be involved in the N-alkylation of benzimidazoles with benzyl chloride , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride can be synthesized through the N-alkylation of benzimidazole with benzyl chloride . The reaction typically involves the following steps:
Starting Materials: Benzimidazole and benzyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol. The temperature is maintained at around 60°C.
Catalyst: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Procedure: Benzimidazole is dissolved in the solvent, and benzyl chloride is added dropwise. The mixture is stirred at the specified temperature until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
化学反応の分析
Types of Reactions
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole compounds.
類似化合物との比較
Similar Compounds
1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide: Similar structure but with isopropyl groups instead of benzyl groups.
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium chloride: Similar structure but with methyl groups instead of benzyl groups.
Uniqueness
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is unique due to its benzyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable precursor for the synthesis of N-heterocyclic carbenes with specific properties .
特性
IUPAC Name |
1,3-dibenzylbenzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOFEZIBMHEPB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2402086.png)
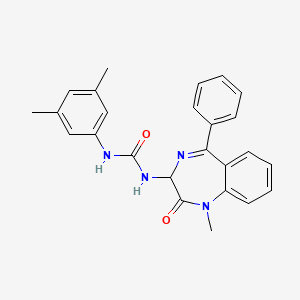
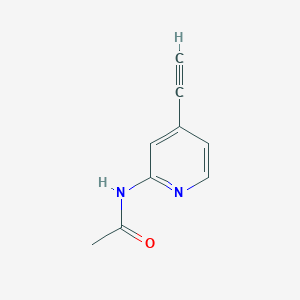
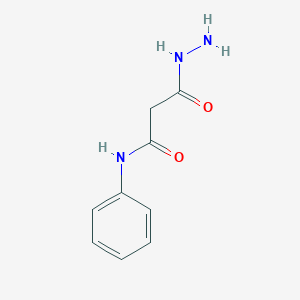
![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)
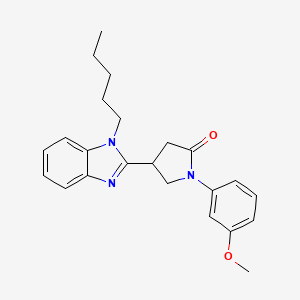
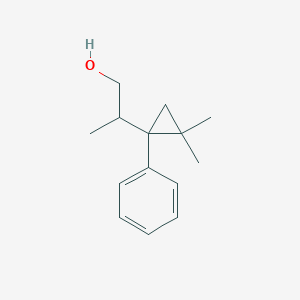
![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)
